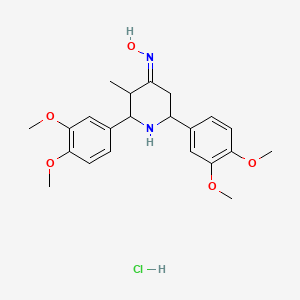
N-(4-chloro-2-fluorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-2-furamide, also known as TAK-915, is a novel and selective small molecule inhibitor of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor that is primarily expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. TAK-915 has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies, making it a promising drug candidate for the treatment of type 2 diabetes.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-2-furamide is a selective inhibitor of GPR40, a receptor that is primarily expressed in pancreatic beta cells. GPR40 plays a crucial role in glucose-stimulated insulin secretion by sensing the presence of free fatty acids in the blood. This compound binds to GPR40 and inhibits its activity, leading to an increase in insulin secretion in response to glucose.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies. In addition, this compound has been shown to have a low potential for off-target effects, making it a promising drug candidate for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-2-fluorophenyl)-2-furamide is its selectivity for GPR40, which makes it a useful tool for studying the role of this receptor in glucose-stimulated insulin secretion. However, one limitation of this compound is its relatively low potency, which may require the use of high concentrations in some experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(4-chloro-2-fluorophenyl)-2-furamide and GPR40. One area of interest is the development of more potent inhibitors of GPR40 that could be used in the treatment of type 2 diabetes. Another area of interest is the investigation of the role of GPR40 in other physiological processes, such as appetite regulation and lipid metabolism. Finally, the use of this compound in combination with other drugs for the treatment of type 2 diabetes is also an area of potential future research.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-2-furamide involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with 2-furoic acid to form an amide intermediate. This intermediate is then subjected to a series of reactions, including a reduction step and a coupling step, to produce the final product. The synthesis of this compound has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-2-furamide has been extensively studied in preclinical models of type 2 diabetes and has shown promising results in improving glucose tolerance and increasing insulin secretion. In a study published in the Journal of Medicinal Chemistry, this compound was shown to significantly improve glucose tolerance in a mouse model of type 2 diabetes. Another study published in the same journal demonstrated that this compound increased insulin secretion in isolated pancreatic islets from rats.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMYAJEXUVRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)

![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)



![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)



![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
